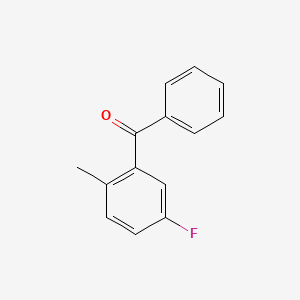

5-Fluoro-2-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXJPRNYERGDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186837 | |

| Record name | 5-Fluoro-2-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33184-52-0 | |

| Record name | (5-Fluoro-2-methylphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33184-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective and Stereoselective Synthetic Pathways

The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is paramount in the synthesis of complex molecules like 5-Fluoro-2-methylbenzophenone and its derivatives.

Friedel-Crafts Acylation Approaches to Benzophenone (B1666685) Formation

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of benzophenones. google.com This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com In the context of 5-Fluoro-2-methylbenzophenone, this could involve the acylation of fluorotoluene or the benzoylation of a difluorinated precursor. The presence of the fluorine atom and the methyl group on the aromatic ring directs the position of the incoming acyl group, influencing the regioselectivity of the reaction. For instance, the acylation of fluorobenzene (B45895) with 4-fluorobenzoyl chloride is a known method for producing difluorobenzophenone. google.com The reaction conditions, including the choice of catalyst and solvent, are critical to prevent multiple acylations and to achieve high yields of the desired product. google.com Research into catalytic Friedel-Crafts acylation has explored the use of strong Brønsted acids like trifluoromethanesulfonic acid, which can acylate aromatic compounds smoothly. uni-stuttgart.de

Nitration and Cyclization Strategies for Benzoxazole (B165842) Integration

Benzoxazole moieties are significant heterocyclic structures that can be integrated with benzophenone frameworks. The synthesis of benzoxazole derivatives often begins with the nitration of a precursor molecule. nih.gov For example, the nitration of a substituted phenol (B47542) can be a key step. nih.gov Nitration of benzoxazole itself typically occurs at the C6-position when using a mixture of sulfuric and nitric acid. globalresearchonline.net

Following nitration, cyclization strategies are employed to form the benzoxazole ring. One common approach involves the reaction of 2-aminophenols with various precursors. mdpi.com A general method for forming benzoxazoles is through the copper-catalyzed cyclization of ortho-haloanilides. nih.govorganic-chemistry.org This method is advantageous as it complements strategies that require 2-aminophenols as substrates. nih.gov The reaction mechanism is thought to proceed through an oxidative insertion/reductive elimination pathway involving Cu(I)/Cu(III) species. nih.govorganic-chemistry.org The rate of this reaction is dependent on the halogen present, following the order I > Br > Cl. nih.govorganic-chemistry.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Novel Derivative Synthesis

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a powerful "click chemistry" reaction used to synthesize 1,2,3-triazole derivatives. grafiati.comnih.gov This reaction can be applied to benzophenone derivatives to create novel compounds. For instance, propargylated dihydroxybenzophenones can react with various benzyl (B1604629) azides via CuAAC to produce 1,2,3-triazole-benzophenone derivatives with yields ranging from 35% to 95%. grafiati.com The CuAAC reaction is known for its high efficiency and chemo-orthogonality, making it a valuable tool in medicinal chemistry and material science. nih.gov The development of enantioselective CuAAC reactions allows for the direct synthesis of α-chiral triazoles, adding another layer of complexity and potential application to the resulting molecules. nih.gov

Electrophilic Monofluoromethylation and Related Fluorination Reactions

The introduction of fluorine atoms into organic molecules can significantly alter their properties. nih.gov Electrophilic monofluoromethylation is a key reaction for this purpose. Agents like chlorofluoromethane (B1204246) (CH2ClF) have been shown to be effective for the monofluoromethylation of various nucleophiles. cas.cn Mechanistic studies suggest that these reactions often proceed via an SN2 mechanism. cas.cn While the direct monofluoromethylation of 5-Fluoro-2-methylbenzophenone is not explicitly detailed in the provided context, the general principles of electrophilic fluorination are applicable to benzophenone structures. The fluorination of benzophenones can lead to compounds with enhanced biological activity and altered physicochemical properties. mq.edu.au

Reductive Approaches for Precursor Synthesis

Reductive methods are crucial for synthesizing precursors to 5-Fluoro-2-methylbenzophenone and its derivatives. The enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones, catalyzed by optically active cobalt(II) complexes, is an effective process. acs.org This method can produce optically active benzhydrols, which are important pharmaceutical building blocks. acs.org The presence of a fluorine atom at the ortho position of the benzophenone has been shown to be effective for achieving high enantioselectivities in these reductions. acs.org For instance, the reduction of o-fluoroacetophenone can proceed with high enantiomeric excess. acs.org

Novel Catalytic and Reaction Engineering Paradigms

Modern synthetic chemistry increasingly relies on the development of novel catalysts and reaction engineering strategies to improve efficiency, selectivity, and environmental friendliness. In the context of synthesizing fluorinated benzophenones, research has focused on creating more efficient and sustainable processes. googleapis.com The use of microreactors for continuous Friedel-Crafts reactions is one such advancement. googleapis.com Additionally, the development of catalysts that can be used in both Friedel-Crafts reactions and subsequent fluorination steps is an area of active research. googleapis.com For example, a molecularly imprinted Ru-complex catalyst on a SiO2 surface has been designed for the shape-selective transfer hydrogenation of benzophenone derivatives, including o-fluorobenzophenone. researchgate.net This catalyst demonstrated enhanced adsorption of the target molecule. researchgate.net

Photocatalytic Strategies in Fluorinated Benzophenone Synthesis

The synthesis of fluorinated benzophenones, including structures related to 5-Fluoro-2-methylbenzophenone, has been significantly advanced through photocatalytic methods. These strategies leverage the unique reactivity of molecules in their electronically excited states, initiated by the absorption of light. Benzophenone and its derivatives are particularly notable in this field, acting not only as synthetic targets but also frequently as the photocatalysts themselves. ossila.comtorvergata.it

Benzophenone-sensitized reactions are a cornerstone of photochemistry. acs.org Upon irradiation, typically with UV-A light (λmax ≈ 340-365 nm), the benzophenone molecule undergoes an n → π* transition to an excited singlet state, which rapidly converts to a more stable triplet state via intersystem crossing. acs.org This triplet state is a powerful hydrogen atom transfer (HAT) agent and can also participate in energy or electron transfer processes, enabling a wide range of chemical transformations. torvergata.itrsc.org

Fluorinated benzophenones can play a dual role in these strategies:

As Photocatalysts: Certain fluorinated benzophenones exhibit enhanced photocatalytic activity. For instance, 4-fluoro-4′-methoxybenzophenone has been successfully employed as a photocatalyst for the photochemical fluorination of other organic molecules using sulfur hexafluoride as the fluorine source. ossila.com The presence of the fluorine atom can modify the electronic properties, absorption maxima (λmax), and reduction potential of the resulting ketyl radicals, fine-tuning the catalyst's reactivity for specific applications. acs.org

As Synthetic Targets: Photocatalysis also provides a route to synthesize the fluorinated benzophenone core itself. Research has demonstrated the visible-light-mediated synthesis of compounds such as 4-fluoro-4′-methylbenzophenone using an organic dye as the photocatalyst in conjunction with a palladium catalyst. acs.org This highlights a metal-photoredox synergistic approach to forging the diaryl ketone structure.

The table below summarizes findings from photocatalytic reactions involving benzophenone derivatives, illustrating the conditions and outcomes of these advanced synthetic strategies.

| Catalyst/Substrate System | Light Source | Reagents/Conditions | Product | Yield | Reference |

| 4-Fluoro-4′-methoxybenzophenone (as catalyst) | 365 nm UV | Sulfur hexafluoride | Photochemical fluorination product | 56% | ossila.com |

| Benzophenone (as catalyst) | Blue or UV-A LED | Glycosyl thiothers, SF6 | Glycosyl fluoride (B91410) | ~40% | acs.org |

| 4,4′-Dimethoxybenzophenone (as catalyst) | Blue or UV-A LED | Glycosyl thiothers, SF6 | Glycosyl fluoride | 60% | acs.org |

| 4-Fluorobenzoyl chloride & 4-methylphenylboronic acid | 10 W Blue LED | DCPP (photocatalyst), Pd(dba)₂, K₂HPO₄ | 4-Fluoro-4′-methylbenzophenone | 70% | acs.org |

Electrochemical Synthesis Techniques for Derivatives

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods for preparing derivatives of complex molecules like 5-Fluoro-2-methylbenzophenone. By using electricity as a "traceless reagent," electrosynthesis can minimize waste and avoid harsh or toxic reagents while enabling unique redox transformations. unipd.it This approach is particularly valuable for introducing fluorine or other functional groups onto an aromatic framework.

A key application is electrochemical nucleophilic fluorination. chinesechemsoc.org This technique can be used to synthesize fluorinated compounds that might be difficult to access through other means. For example, the electrosynthesis of sulfonimidoyl fluorides from bench-stable sulfinamides has been achieved using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as both the fluorinating agent and the electrolyte. chinesechemsoc.orgchinesechemsoc.org This process occurs under constant-current electrolysis in an undivided cell, often using a carbon anode and a platinum cathode, demonstrating a practical setup for creating fluorinated derivatives. chinesechemsoc.org

The choice of solvent can also play a critical role in the outcome of electrochemical reactions. The use of fluorinated alcohol solvents, for instance, can redefine the solvent's role from a passive medium to an active participant that interacts with substrates and intermediates, leading to dramatic changes in chemoselectivity, regioselectivity, and reaction yields. chemrxiv.org

Below is a data table outlining the optimized conditions for the electrochemical synthesis of a sulfonimidoyl fluoride, a reaction that exemplifies the principles applicable to the synthesis of fluorinated derivatives.

| Parameter | Condition |

| Substrate | N-(phenylsulfinyl)benzamide (1a) |

| Fluorinating Agent / Electrolyte | Triethylamine trihydrofluoride (Et₃N·3HF) |

| Cell Type | Undivided Cell |

| Anode | Carbon Cloth |

| Cathode | Platinum (Pt) |

| Current | 18 mA |

| Temperature | Room Temperature |

| Isolated Yield | 80% |

| Data derived from the electrosynthesis of sulfonimidoyl fluoride (2a). chinesechemsoc.org |

Microfluidic Reactor Applications for Enhanced Reaction Efficiency

Microfluidic technology, also known as flow chemistry, provides a transformative platform for chemical synthesis, offering significant advantages in efficiency, safety, and scalability, particularly for photochemical and fluorination reactions relevant to 5-Fluoro-2-methylbenzophenone. researchgate.netbeilstein-journals.org By conducting reactions in channels with micrometer dimensions, microreactors achieve an extremely high surface-to-volume ratio. rsc.org

This fundamental property leads to several key enhancements:

Superior Heat and Mass Transfer: Rapid heat dissipation prevents the formation of hot spots and allows for precise temperature control, improving selectivity and reducing byproduct formation. researchgate.net

Enhanced Light Penetration: For photochemical reactions, the short path length of light through the narrow channels ensures uniform and efficient irradiation of the reaction mixture, which is often a major limitation in batch reactors. beilstein-journals.orgnih.gov This leads to faster reactions and higher yields.

Improved Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents or running highly exothermic or explosive reactions. researchgate.net

Scalability: Production can be easily scaled up by operating the reactor for longer periods or by using multiple reactors in parallel (numbering-up), bypassing the challenges of scaling up traditional batch processes.

The synthesis of fluorinated compounds has particularly benefited from microfluidic approaches. The technology has been applied to the production of PET radiotracers, where the efficient handling of fluorine-18 (B77423) is critical. rsc.orgnih.gov Furthermore, the combination of photochemistry and flow technology is especially potent. Research has shown that light-triggered reactions involving 2-methylbenzophenone (B1664564) can be successfully implemented in a microfluidic photoreactor, addressing issues of light penetration and enabling facile upscaling via continuous-flow synthesis. nih.gov The productivity of photochemical processes can be improved by an order of magnitude when transitioning from batch to a flow setup. unipd.it

The following table illustrates the significant improvement in reaction efficiency when moving a photochemical process from a batch to a microfluidic setup.

| Parameter | Batch Reactor | Microfluidic Reactor |

| Reaction Type | Photochemical [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |

| Productivity | 6 µmol/h | 78 µmol/h |

| Scale | Milligram | Gram-scale (1.18 g) |

| Key Advantage | - | Greatly improved productivity and scalability |

| Data derived from a representative photochemical transformation. unipd.it |

Advanced Spectroscopic Characterization and Photophysical Investigations

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule. These analyses are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrations of their chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, revealing its fundamental vibrational modes. For aromatic ketones like 5-Fluoro-2-methylbenzophenone, the FT-IR spectrum is characterized by several key absorption bands.

The most prominent band is typically the C=O stretching vibration of the ketone group, which is expected in the frequency region of 1660-1740 cm⁻¹. scispace.com In substituted benzophenones, this sharp, intense band is a primary diagnostic feature. scispace.com For instance, in a related compound, 4-fluoro-4-hydroxybenzophenone, this stretching vibration is observed as a very strong band at 1637 cm⁻¹. scispace.com

The carbon-hydrogen (C-H) stretching vibrations of the aromatic rings typically appear in the 3000–3100 cm⁻¹ range. scispace.com The carbon-fluorine (C-F) stretching vibration is another significant feature, usually found in the FT-IR spectrum in the range of 1000-1300 cm⁻¹. scispace.com

Other characteristic vibrations include C-C stretching within the aromatic rings, as well as in-plane and out-of-plane bending vibrations of C-H and C=O groups. scispace.com The precise positions of these bands can be influenced by the substitution pattern on the benzene (B151609) rings.

Table 1: Characteristic FT-IR Vibrational Frequencies for Substituted Benzophenones

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |

| Carbonyl (C=O) Stretch | 1740 - 1660 | A strong, sharp absorption characteristic of the ketone functional group. scispace.com |

| Aromatic C=C Stretch | 1600 - 1450 | In-ring carbon-carbon stretching vibrations. |

Note: The exact frequencies for 5-Fluoro-2-methylbenzophenone may vary but are expected to fall within these general ranges.

FT-Raman spectroscopy serves as a complementary technique to FT-IR analysis. thermofisher.com It relies on the inelastic scattering of monochromatic light from a laser source. thermofisher.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For benzophenone (B1666685) derivatives, the C=O stretching vibration also gives rise to a strong band in the Raman spectrum, often observed around 1650 cm⁻¹. scispace.com The aromatic ring vibrations, particularly the "ring-breathing" modes, are often more prominent in Raman spectra than in IR spectra. FT-Raman is particularly useful for studying the skeletal vibrations of the molecule and can provide additional details to complement the FT-IR data. thermofisher.comresearchgate.net The combination of both techniques allows for a more complete assignment of the fundamental vibrational modes of 5-Fluoro-2-methylbenzophenone. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of 5-Fluoro-2-methylbenzophenone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum for 5-Fluoro-2-methylbenzophenone would show distinct signals for the methyl protons and the aromatic protons on the two different phenyl rings.

The methyl (CH₃) protons, being attached to the fluorinated ring, would appear as a singlet in a specific chemical shift (δ) range, typically upfield. For the related 2-methylbenzophenone (B1664564), this signal appears at approximately 2.3 ppm. rsc.org

The aromatic protons would appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring would show a pattern influenced by their position relative to the carbonyl group. The protons on the 5-fluoro-2-methylphenyl ring would exhibit splitting patterns due to both proton-proton (H-H) coupling and proton-fluorine (H-F) coupling. The fluorine atom significantly influences the chemical shifts of adjacent protons. oregonstate.edu

Table 2: Predicted ¹H NMR Chemical Shift Ranges for 5-Fluoro-2-methylbenzophenone

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Methyl (CH₃) Protons | ~2.3 | Singlet (s) | Influenced by the aromatic ring current. |

| Aromatic Protons (unsubstituted ring) | 7.4 - 7.8 | Multiplet (m) | Pattern determined by ortho, meta, and para positions relative to the carbonyl group. |

Note: These are predicted ranges; actual values are determined experimentally.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Fluoro-2-methylbenzophenone will give a distinct signal.

The carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically in the range of 195-200 ppm. For 2-methylbenzophenone, this peak is at 198.1 ppm. rsc.org The carbon atoms of the aromatic rings appear between approximately 115 and 140 ppm. The presence of the electron-withdrawing fluorine atom causes a large C-F coupling constant for the carbon it is directly attached to (C5), and smaller couplings for carbons two and three bonds away. rsc.org This C-F coupling is a key feature for assigning the signals of the fluorinated ring. The methyl carbon signal appears upfield, typically around 20 ppm. rsc.org

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Substituted Benzophenones

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 195 - 200 | Most downfield signal, characteristic of ketones. rsc.org |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Large doublet splitting due to direct coupling with ¹⁹F. rsc.org |

| Aromatic (C-H, C-C) | 115 - 140 | Complex region with signals influenced by substituents. |

Note: (d) denotes a doublet, ¹JCF refers to the one-bond coupling constant between carbon and fluorine.

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed. oregonstate.eduoregonstate.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It would be used to trace the connectivity of the protons within each aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of a carbon signal based on its attached, and often more easily assigned, proton. researchgate.net

Together, these advanced NMR techniques provide a comprehensive and definitive characterization of the molecular structure of 5-Fluoro-2-methylbenzophenone. oregonstate.edutandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of 5-Fluoro-2-methylbenzophenone, like other benzophenone derivatives, is characterized by distinct absorption bands in the ultraviolet and visible regions. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed are the n-π* and π-π* transitions.

The n-π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is typically of lower energy and appears at longer wavelengths in the spectrum. The π-π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital and is generally more intense and occurs at shorter wavelengths.

The substitution pattern on the benzophenone core, specifically the presence of a fluorine atom at the 5-position and a methyl group at the 2-position, influences the energy and intensity of these transitions. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule. ontosight.ai The methyl group can also have a subtle electronic and steric influence. ontosight.ai

Table 1: Representative UV-Vis Absorption Data for Related Benzophenone Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 2-Amino-4'-fluoro-5-methylbenzophenone | Not Specified | 237, 344 | - | rsc.org |

| 4,4'-Difluorobenzophenone (B49673) | Ethanol (B145695) (polar) | - | n-π* (blue-shifted) | oregonstate.edu |

| 4,4'-Difluorobenzophenone | Methyl Cyclohexane (non-polar) | - | n-π | oregonstate.edu |

| 4-Bromo-4'-fluorobenzophenone (B1329429) | Ethanol (polar) | 324.5 | n-π (blue-shifted) | oregonstate.edu |

| 4-Bromo-4'-fluorobenzophenone | Methylcyclohexane (non-polar) | 344.7 | n-π* | oregonstate.edu |

This table provides illustrative data from related compounds to give a general understanding of the expected spectral regions for 5-Fluoro-2-methylbenzophenone.

Upon absorption of UV radiation, 5-Fluoro-2-methylbenzophenone is promoted to an electronically excited state. The subsequent decay pathways determine its photophysical properties. These pathways include non-radiative processes like internal conversion and intersystem crossing, as well as radiative processes like fluorescence and phosphorescence.

Benzophenones are well-known for their efficient intersystem crossing from the initially populated singlet excited state (S1) to a lower-lying triplet excited state (T1). This process is fundamental to their photochemical reactivity. The triplet state is relatively long-lived, allowing for further chemical reactions or emission via phosphorescence.

Phosphorescence is the emission of light that occurs when a molecule in a triplet excited state returns to the ground state. Analysis of the phosphorescence spectrum provides valuable information about the energy of the triplet state. Studies on related benzophenones, such as 4,4'-dimethylbenzophenone, have involved phosphorescence analysis to characterize the n-π* and π-π* transitions. oregonstate.edu

The excited-state dynamics of benzophenones can be complex and are influenced by factors such as the solvent environment. researchgate.net For example, the rate of hydrogen atom abstraction by excited-state benzophenone can be significantly affected by hydrogen bonding interactions with the solvent. researchgate.net While specific data on the excited state dynamics and phosphorescence of 5-Fluoro-2-methylbenzophenone are not detailed in the search results, the general behavior of benzophenones suggests it would exhibit efficient intersystem crossing and phosphorescence from a triplet state.

The polarity of the solvent can significantly influence the electronic transitions of benzophenone derivatives. oregonstate.edu This phenomenon, known as solvatochromism, results from differential solvation of the ground and excited states.

For the n-π* transition, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift), meaning the absorption maximum moves to a shorter wavelength. This is because the non-bonding electrons on the carbonyl oxygen can interact with polar solvent molecules through hydrogen bonding or dipole-dipole interactions. oregonstate.eduiosrjournals.org This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. Studies on 4,4'-difluorobenzophenone and 4-bromo-4'-fluorobenzophenone have demonstrated this blue shift of the n-π* transition in polar solvents like ethanol compared to non-polar solvents like methylcyclohexane. oregonstate.edu

Conversely, the π-π* transition often exhibits a bathochromic shift (red shift) with increasing solvent polarity. This is because the π* excited state is generally more polar than the π ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy of the transition. oregonstate.edu Theoretical studies on 4-fluoro-4-hydroxybenzophenone have also shown a red shift in the maximum absorption wavelength when moving from the gas phase to a solvent medium. scispace.com

The interplay of these solvent effects on the n-π* and π-π* transitions provides valuable insights into the electronic structure and intermolecular interactions of 5-Fluoro-2-methylbenzophenone.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations for Molecular Architecture

DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. ijpsr.comscispace.com It is instrumental in predicting the geometry and electronic properties of complex organic compounds.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. scispace.com For substituted benzophenones, this analysis often reveals the dihedral angles between the two phenyl rings as a key structural parameter. scispace.com

Specific optimized parameters (bond lengths, bond angles, and dihedral angles) for 5-Fluoro-2-methylbenzophenone are not available in published literature.

Electronic Structure Determination: HOMO-LUMO Energy Gaps and Charge Transfer Within the Molecule

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. researchgate.netresearchgate.net Analysis of these frontier orbitals also helps in understanding intramolecular charge transfer. ijpsr.com

Calculated HOMO, LUMO, and energy gap values for 5-Fluoro-2-methylbenzophenone have not been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netijpsr.comresearchgate.net The different colors on the MEP surface represent varying electrostatic potentials, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

A specific MEP analysis for 5-Fluoro-2-methylbenzophenone is not documented in scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular bonding and interactions, such as hyperconjugation and charge delocalization between filled (donor) and vacant (acceptor) orbitals. researchgate.netijpsr.commalayajournal.org The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions. researchgate.net

NBO analysis detailing the specific intramolecular interactions and stabilization energies for 5-Fluoro-2-methylbenzophenone is currently unavailable.

Theoretical Spectroscopic Parameter Prediction

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the experimental findings.

Computational Vibrational Frequency Assignment

Theoretical calculations of vibrational frequencies, often using DFT, help in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netorientjchem.orgscispace.com The calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental vibrational bands. researchgate.net

A theoretical vibrational analysis with frequency assignments for 5-Fluoro-2-methylbenzophenone has not been published.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The underlying theory involves calculating the magnetic shielding tensor for each nucleus in the molecule. biophysics.org The chemical shift is determined by the local electronic environment, where factors like electron density, hybridization, and the presence of electronegative groups cause shifts in the resonance frequencies. libretexts.org

For a molecule like 5-Fluoro-2-methylbenzophenone, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated using quantum mechanical methods. Density Functional Theory (DFT) is a commonly employed method for this purpose. escholarship.org These calculations help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. The accuracy of these predictions has advanced to a point where reliable estimates of shielding parameters can be made for small to medium-sized molecules. biophysics.org Aromatic fluorine shifts, in particular, are sensitive to substituents on the ring and can appear over a wide range. biophysics.org

Time-Dependent DFT (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited state properties of molecules. uci.edu It is an extension of ground-state DFT and provides a framework for predicting electronic absorption spectra (like UV-Vis spectra). uci.edumdpi.com The method calculates the transition energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scispace.com

For 5-Fluoro-2-methylbenzophenone, TD-DFT simulations can predict its UV-Vis absorption spectrum. These calculations reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net In a study on the related molecule 4-fluoro-4-hydroxybenzophenone, TD-DFT calculations using the B3LYP functional revealed an intense electronic transition in the gas phase at a wavelength of 286.6 nm, corresponding primarily to the HOMO→LUMO transition. scispace.com Such simulations can also account for solvent effects, which often cause a shift in the absorption bands. mdpi.comscispace.com

Table 1: Example of TD-DFT Calculation Results for a Substituted Benzophenone (B1666685) (4-fluoro-4-hydroxybenzophenone) Data sourced from a theoretical investigation on a related compound to illustrate the output of TD-DFT calculations.

| Phase | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 286.6 nm | 0.287 | HOMO→LUMO (60%), HOMO-1→LUMO (28%) |

| DMSO Solvent | 302.4 nm | 0.325 | HOMO→LUMO (65%) |

| This table is illustrative and based on data for 4-fluoro-4-hydroxybenzophenone. scispace.com |

Thermochemical Property Prediction and Energetic Studies

Enthalpy of Formation Calculations

The standard molar enthalpy of formation (ΔfH°ₘ) is a key thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org Computational methods, particularly high-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G4), are used to calculate the gas-phase enthalpy of formation. mdpi.com These calculations are crucial for understanding the stability of molecules.

For substituted benzophenones, experimental values are often determined from the standard molar enthalpies of formation in the condensed phase (measured by combustion calorimetry) and the enthalpies of phase transition. researchgate.net For example, the gas-phase enthalpy of formation for 2-methylbenzophenone (B1664564) was experimentally determined to be 27.2 ± 3.7 kJ·mol⁻¹. researchgate.net Theoretical calculations using methods like G3(MP2)//B3LYP can yield results in excellent agreement with experimental data. researchgate.net

Table 2: Experimental and Calculated Gas-Phase Enthalpies of Formation (ΔfH°ₘ (g)) for Methylbenzophenone Isomers at 298.15 K This table presents data for related methylbenzophenone isomers to demonstrate typical values and the accuracy of computational methods.

| Compound | Experimental ΔfH°ₘ (g) (kJ·mol⁻¹) |

| 2-Methylbenzophenone | 27.2 ± 3.7 |

| 3-Methylbenzophenone | 22.7 ± 4.0 |

| 4-Methylbenzophenone | 20.4 ± 3.0 |

| Data sourced from a calorimetric and computational study on methylbenzophenones. researchgate.net |

Enthalpy of Vaporization and Sublimation Determinations

The enthalpies of vaporization (Δˡ₋ₙH°ₘ) and sublimation (Δᶜʳ₋ₙH°ₘ) are measures of the energy required for a substance to transition from the liquid to the gas phase or from the solid to the gas phase, respectively. These values can be determined experimentally using techniques like the transpiration method, Knudsen effusion method, or Calvet microcalorimetry. mdpi.comresearchgate.net The data is derived from the temperature dependence of the measured vapor pressures. mdpi.com

Computational chemistry can supplement these experimental studies, although direct calculation can be complex. Often, thermochemical cycles are used, combining calculated gas-phase properties with experimental condensed-phase data. libretexts.org The quality of experimental data for substituted benzophenones can vary, but compilations of these values are available and crucial for validating theoretical models. mdpi.comumsl.edu

Non-Linear Optical (NLO) Properties Characterization (e.g., First Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. nih.gov Molecules with large dipole moments, significant charge transfer, and high polarizability often exhibit enhanced NLO properties. scispace.com

Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are used to calculate the components of the first hyperpolarizability tensor. nih.govmdpi.com For instance, in a theoretical study of 4-fluoro-4-hydroxybenzophenone, the first hyperpolarizability was calculated using the B3LYP functional and found to be 7.226×10⁻³⁰ esu, which is significantly higher than that of the reference material urea. scispace.com Such calculations suggest that substituted benzophenones can be attractive candidates for NLO applications. scispace.comnih.gov The calculations can be performed for the isolated molecule (gas phase) or embedded in a solvent field to simulate more realistic conditions. nih.gov

Table 3: Calculated NLO Properties for a Substituted Benzophenone (4-fluoro-4-hydroxybenzophenone) and Urea This table provides a comparison to illustrate the NLO potential of the benzophenone scaffold.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |

| 4-Fluoro-4-hydroxybenzophenone | B3LYP/6-311++G(d,p) | 1.171 | 7.226 |

| Urea (Reference) | B3LYP/6-311++G(d,p) | 1.373 | 0.337 |

| Data sourced from a theoretical investigation on 4-fluoro-4-hydroxybenzophenone. scispace.com |

Chemical Reactivity, Reaction Mechanisms, and Kinetics

Photochemical Reaction Pathways

Like other benzophenones, 5-Fluoro-2-methylbenzophenone is photochemically active. Upon absorption of UV light, it is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. researchgate.net The subsequent reactions are dictated by the nature of this triplet state and its interaction with the surrounding environment.

The photoreduction of benzophenones is a classic photochemical reaction. For benzophenone (B1666685) derivatives, the process is initiated by the n-π* triplet excited state abstracting a hydrogen atom from a suitable donor molecule. acs.orgnih.gov This results in the formation of a ketyl radical. acs.org The efficiency of this process, or quantum yield, is highly dependent on the substituents on the aromatic rings. nih.govcore.ac.uk

The general mechanism involves two key steps:

Primary Photoreduction : The triplet benzophenone abstracts a hydrogen atom from a donor (e.g., an alcohol solvent), forming a benzophenone ketyl radical and a solvent-derived radical.

Secondary Photoreduction : The solvent-derived radical can then reduce a ground-state benzophenone molecule, leading to a second ketyl radical. nih.govcore.ac.uk

The ultimate product is often a benzopinacol, formed by the dimerization of two ketyl radicals. oregonstate.edu

| Reaction Step | Description | Key Intermediates |

|---|---|---|

| Photoexcitation | Absorption of UV light promotes the benzophenone to an excited triplet state (n-π*). | Triplet 5-Fluoro-2-methylbenzophenone |

| Primary H-Abstraction | The excited ketone abstracts a hydrogen atom from a donor solvent. | 5-Fluoro-2-methylbenzophenone ketyl radical |

| Dimerization | Two ketyl radicals combine to form the final product. | Substituted Benzopinacol |

A unique reaction pathway for benzophenones with an ortho-alkyl group, such as the 2-methyl group in 5-Fluoro-2-methylbenzophenone, is photoenolization. rsc.orgrsc.org This process involves an intramolecular hydrogen atom transfer from the ortho-methyl group to the excited carbonyl oxygen. researchgate.netoup.com

Upon excitation, the molecule undergoes a 1,5-hydrogen atom transfer to form short-lived biradical intermediates, which then convert to more stable photoenols (xylylenols). researchgate.net These photoenols are transient species that can be trapped by various reagents or can revert to the original ketone. rsc.orgnih.govnih.gov The process is highly efficient for compounds like 2-methylbenzophenone (B1664564). cdnsciencepub.com The presence of a meta-fluoro substituent is expected to influence the electronic properties of the excited state and the stability of the enol intermediate, but the fundamental pathway remains the same. researchgate.net This reactivity is distinct from benzophenones lacking an ortho-alkyl group and competes with intermolecular photoreduction. cdnsciencepub.com

The general steps are:

Excitation to the triplet state.

Intramolecular H-abstraction from the ortho-methyl group by the carbonyl oxygen.

Formation of a biradical intermediate.

Conversion to the (Z)- and (E)-photoenols.

| Process | Reactant | Key Intermediate | Product |

|---|---|---|---|

| Photoenolization | 5-Fluoro-2-methylbenzophenone (triplet state) | Biradical / Photoenol | Reverts to starting ketone or reacts with a dienophile |

The photochemistry of benzophenones is fundamentally radical in nature. The primary photochemical event, whether intermolecular hydrogen abstraction (photoreduction) or intramolecular abstraction (photoenolization), generates radical species. researchgate.netacs.org

In Photoreduction : The primary products are the ketyl radical and a radical derived from the hydrogen donor. acs.org For instance, when using thiols or thioethers as hydrogen donors, a thiyl radical is formed alongside the ketyl radical. acs.org

In Photoenolization : A biradical is formed as an intermediate following the intramolecular hydrogen transfer. researchgate.net

Photo-Fries Rearrangement : A photochemical variant of the Fries rearrangement proceeds through a radical mechanism, involving the homolytic cleavage of the ester bond to form a radical pair within a solvent cage. wikipedia.orgresearchgate.net

These radical intermediates can be detected and studied using techniques like nanosecond flash photolysis. acs.org In some cases, radicals can be trapped. For example, irradiation of benzophenone O-acyloximes can lead to the formation of a diphenylmethaniminyl radical, which can then undergo substitution reactions with aromatic solvents. oup.com Similarly, radicals formed during photoreduction can be trapped by oxygen or other radical scavengers.

Photoenolization Processes and Excited-State Reactivity of Benzophenones

Thermal and Catalytic Reaction Mechanisms

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orgaakash.ac.in A photochemical version, the photo-Fries rearrangement, is also known. wikipedia.orgresearchgate.net

In the thermal reaction, an ester of a phenol (B47542) is treated with a Lewis acid. The acyl group migrates from the phenolic oxygen to the ortho and para positions of the aryl ring. wikipedia.org The reaction mechanism is complex and can proceed through either an intermolecular or intramolecular pathway, depending on the reaction conditions. wikipedia.orgoup.comresearchgate.net The generally accepted mechanism involves the formation of an acylium carbocation, which then acts as an electrophile in a Friedel-Crafts-type acylation of the phenol ring. wikipedia.org

For an ester precursor to a substituted benzophenone, such as a 5-fluoro-2-methylphenyl benzoate, the rearrangement would yield hydroxy-benzophenone derivatives. The regioselectivity (ortho vs. para product) is influenced by temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.org

| Step | Description | Key Species |

|---|---|---|

| 1 | Coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. | Ester-Lewis acid complex |

| 2 | Cleavage of the ester C-O bond to generate an acylium carbocation. | Acylium cation |

| 3 | Electrophilic aromatic substitution of the acylium ion onto the phenolic ring. | Hydroxy aryl ketone |

| 4 | Acid workup to release the final product. | Final product |

The most common method for synthesizing benzophenones, including 5-Fluoro-2-methylbenzophenone, is the Friedel-Crafts acylation. ukzn.ac.zaresearchgate.net This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. google.com

To synthesize 5-Fluoro-2-methylbenzophenone, two primary routes are possible:

Acylation of 4-fluorotoluene (B1294773) with benzoyl chloride.

Acylation of benzene (B151609) with 5-fluoro-2-methylbenzoyl chloride.

The mechanism involves the activation of the acylating agent by the Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. oup.com This cation then attacks the aromatic ring in a classic electrophilic aromatic substitution. A stoichiometric amount of the Lewis acid is typically required because the catalyst complexes with the product ketone. researchgate.net However, catalytic methods using more advanced catalysts like rare-earth metal triflates or supported catalysts have also been developed to make the process more environmentally friendly. researchgate.net

The presence of the methyl group (an activating group) and the fluorine atom (a deactivating group) on the aromatic ring will influence the reactivity and regioselectivity of the acylation reaction.

Acylation Reaction Mechanisms

Kinetic Investigations of Chemical Transformations

For a hypothetical nucleophilic aromatic substitution reaction, the rate would be expected to follow second-order kinetics, being first order with respect to both 5-fluoro-2-methylbenzophenone and the nucleophile. The rate constant would be influenced by the nature of the solvent, the temperature, and the strength of the nucleophile.

Kinetic studies of related reactions, such as the copper-catalyzed Ullmann-Goldberg C-N coupling, highlight the complexity and the significant impact of factors like catalyst loading and the nature of the base on the reaction rate. researchgate.net Should 5-fluoro-2-methylbenzophenone be used in similar cross-coupling reactions, its reaction kinetics would likely be influenced by a comparable set of variables.

The table below summarizes the types of reactions discussed and the general kinetic parameters that would be relevant to their study.

| Reaction Type | Expected Kinetic Order | Key Influencing Factors | Typical Rate Constant Range (for related systems) |

| Nucleophilic Aromatic Substitution | Second Order | Solvent, Temperature, Nucleophile Strength | Varies widely |

| Photochemical Reaction | Complex (depends on multiple factors) | Light Intensity, Quantum Yield, Reactant Concentration | Can be very fast (e.g., triplet state reactions) |

| Metal-Catalyzed Cross-Coupling | Complex (depends on catalytic cycle) | Catalyst, Ligand, Base, Temperature, Substrate Concentration | Varies widely depending on the specific catalytic system |

This table is illustrative and based on general principles and data from related chemical systems due to the absence of specific kinetic data for 5-fluoro-2-methylbenzophenone.

Further experimental research, potentially utilizing techniques like stopped-flow spectroscopy for fast reactions or monitoring concentration changes over time for slower processes, would be necessary to establish a quantitative understanding of the kinetics of transformations involving 5-fluoro-2-methylbenzophenone. ox.ac.uk

Structure Activity/property Relationship Sar/spr Studies of 5 Fluoro 2 Methylbenzophenone Derivatives

Influence of Fluorine Substitution on Electronic Properties, Reactivity, and Photophysical Characteristics

The introduction of a fluorine atom onto the benzophenone (B1666685) scaffold significantly alters its molecular properties due to fluorine's high electronegativity. ontosight.ai As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect, which modifies the electron density distribution across the aromatic system. scispace.com This alteration in charge distribution directly influences the molecule's reactivity and stability. ontosight.ai For instance, the presence of electron-withdrawing groups like fluorine can stabilize the radical intermediates formed during photoreduction reactions, thereby affecting the reaction kinetics. researchgate.netacs.orgacs.org

Fluorination is a common strategy to enhance the photostability and modify the photophysical properties of molecules. nih.gov In benzophenone derivatives, fluorine substitution can lead to notable shifts in their absorption spectra. The electron-donating effects of substituents like fluorine, nitrogen, and oxygen attached to the benzophenone unit have been observed to cause a significant red shift of the π–π* transitions. acs.org Conversely, the n-π* transition of the carbonyl group is also affected. researchgate.net Studies on fluorinated benzophenones show that these modifications can enhance their utility in applications such as photoinitiators or probes for biological systems. ontosight.aimq.edu.aumq.edu.au The strong carbon-fluorine bond, with an average bond strength of approximately 480 kJ/mol, also contributes to the increased thermal and metabolic stability of the resulting fluorinated compounds.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand these effects at a molecular level. For example, in a study of 4-fluoro-4'-hydroxybenzophenone, the electron-withdrawing nature of the fluorine atom was shown to increase the bond angle between adjacent carbon atoms in the phenyl ring. scispace.com Furthermore, DFT calculations on a related fluorinated benzenesulfonamide (B165840) derivative confirmed that fluorine substitution enhances electronic stability and oxidative resistance. ogu.edu.tr

Role of Methyl Group Position and Electronic Effects on the Benzophenone Core

The position of the methyl group on the benzophenone core is critical in defining the molecule's conformation and reactivity. In 5-Fluoro-2-methylbenzophenone, the methyl group is in the ortho position relative to the carbonyl bridge. This placement introduces significant steric hindrance, which forces a twist in the dihedral angle between the substituted phenyl ring and the plane of the carbonyl group. cdnsciencepub.com

This steric inhibition of resonance has been studied using ¹³C nuclear magnetic resonance (NMR) spectroscopy. The addition of ortho-methyl groups to the benzophenone structure causes the carbonyl carbon signal to shift to a lower field (deshielding). cdnsciencepub.com This deshielding effect reflects a decrease in the electronic conjugation between the aromatic ring and the carbonyl group. As the steric bulk increases, the torsional angle increases, reducing resonance and making the carbonyl carbon more electron-deficient. cdnsciencepub.com

Systematic Modification of the Benzophenone Scaffold and Substituent Effects on Academic Properties

The benzophenone scaffold is a versatile platform for systematic modification, allowing researchers to study how different substituents influence its fundamental properties. ontosight.airsc.org The kinetics of key photochemical reactions, such as photoreduction, show a remarkable dependence on the nature and position of ring substituents. acs.orgnih.gov

Studies have established clear trends based on the electronic nature of the substituents:

Electron-withdrawing groups (like fluorine, trifluoromethyl, or chloro) generally increase the rate of photoreduction. researchgate.netacs.org This is attributed to the stabilization of the resulting ketyl radical intermediates. acs.orgacs.org These groups make the reduction potential of the benzophenone more positive. researchgate.net

Electron-donating groups (like methoxy (B1213986) or methyl) tend to decrease the rate of photoreduction by destabilizing the radical intermediate. researchgate.net In some cases, electron-donating groups can be incorporated to intentionally reduce the efficiency of hydrogen atom abstraction processes. researchgate.net

Correlation of Structural Features with Spectroscopic Signatures and Computational Predictions

The structural modifications on the benzophenone core are directly reflected in their spectroscopic signatures. A combination of experimental spectroscopy and computational analysis provides a powerful tool for characterizing these derivatives. nih.gov

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectroscopy, the chemical shift of the carbonyl carbon is highly sensitive to substituent effects. It typically resonates between 195 and 197 ppm. smolecule.com As noted earlier, ortho-substitution with a methyl group causes a downfield shift (deshielding) of the carbonyl signal due to steric inhibition of resonance. cdnsciencepub.com Aromatic protons and carbons also show predictable shifts based on the electronic nature of the substituents. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of benzophenone derivatives features characteristic absorption bands. The n→π* transition of the carbonyl group typically appears as a weak band at longer wavelengths (around 350 nm), while the more intense π→π* transitions occur at shorter wavelengths. researchgate.netsmolecule.com Substituents can cause a solvatochromic shift in these bands; for instance, electron-donating groups can lead to a red shift (bathochromic shift) of the π→π* transition. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: The C=O stretching vibration is a prominent feature in the IR spectrum of benzophenones. The position of this band is influenced by the electronic effects of the substituents. Electron-withdrawing groups tend to shift the C=O stretch to a higher frequency.

Computational Predictions: Density Functional Theory (DFT) is widely used to complement experimental findings. researchgate.netresearchgate.net

Geometry Optimization: DFT calculations can predict the minimum energy conformation of the molecule, including key parameters like the dihedral angles between the phenyl rings and the carbonyl group. scispace.com

Electronic Properties: These calculations provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is related to the molecule's reactivity and can be correlated with experimental reduction potentials. ogu.edu.trresearchgate.net

Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis spectra, helping to assign experimental absorption bands to specific electronic transitions. researchgate.netresearchgate.net DFT can also be used to model vibrational frequencies to aid in the assignment of IR and Raman spectra. researchgate.netresearchgate.net

The following table summarizes the correlation between structural features and observable properties for substituted benzophenones.

| Structural Feature | Influence | Observable Property/Spectroscopic Signature |

| Fluorine Substitution | Strong electron-withdrawing inductive effect. | Alters redox potential; shifts in UV-Vis absorption bands; modifies reactivity in photochemical reactions. scispace.comacs.orgresearchgate.net |

| Ortho-Methyl Group | Steric hindrance and weak electron-donating effect. | Increases dihedral angle; causes downfield shift of C=O signal in ¹³C NMR; inhibits resonance. cdnsciencepub.com |

| Electron-Donating Groups | Increase electron density on the ring. | Decrease photoreduction rates; cause bathochromic (red) shift in π-π* UV-Vis transitions. researchgate.netacs.org |

| Electron-Withdrawing Groups | Decrease electron density on the ring. | Increase photoreduction rates; stabilize radical intermediates. acs.orgacs.org |

Applications in Materials Science and Photochemistry

Development and Optimization of Photoinitiators for Polymerization

Photoinitiators are crucial components in photocurable systems, as they absorb light and generate reactive species that start the polymerization process. scispace.com Benzophenone (B1666685) and its derivatives are prominent Type II photoinitiators, which are widely utilized in free-radical polymerization. mdpi.compolymerinnovationblog.com

Design of Novel Benzophenone-Based Photoinitiators with Modified Backbones

The development of novel photoinitiators is an active area of research, aiming to improve efficiency and overcome the limitations of traditional systems. scispace.com The modification of the benzophenone backbone is a key strategy to enhance its performance. Introducing substituents to the benzophenone structure can alter its photophysical and photochemical properties. ontosight.ai For instance, the fluorine atom in 5-Fluoro-2-methylbenzophenone, being highly electronegative, influences the compound's reactivity and stability, while the methyl group can affect its solubility and interactions. ontosight.ai

Research has focused on creating hybrid structures to improve light absorption properties. By combining the benzophenone scaffold with other chemical groups, such as triphenylamine (B166846) or carbazole (B46965), new photoinitiators with red-shifted absorption maxima and higher molar extinction coefficients have been developed. mdpi.comrsc.org This allows them to be activated by longer wavelength light sources like LEDs, which are more energy-efficient than traditional mercury lamps. scispace.comsci-hub.se For example, benzophenone-triphenylamine hybrid structures have been designed that show excellent light absorption and high photoinitiation abilities for both free-radical and cationic polymerization. scispace.comnih.gov Similarly, synthesizing benzophenone derivatives through esterification reactions with various acyl or sulfonyl chlorides has yielded products with strong UV light absorption, leading to excellent performance in light-cured coatings. researchgate.net These design strategies aim to create photoinitiators with superior performance compared to standard benzophenone. researchgate.net

Table 1: Comparison of Absorption Properties for Modified Benzophenone Photoinitiators

| Photoinitiator Type | Modification | Key Advantage | Absorption Range | Reference |

|---|---|---|---|---|

| Benzophenone-Ester Derivatives | Esterification of hydroxy-benzophenone | Stronger absorption intensity than BP | 225–325 nm | researchgate.net |

| Benzophenone-Triphenylamine Hybrids | Addition of triphenylamine moieties | Red-shifted absorption, high molar extinction coefficients | Optimized for LED @ 365 & 405 nm | scispace.comnih.gov |

| Benzophenone-Carbazole Hybrids | Addition of carbazole moieties | Enhanced light absorption properties | Optimized for LED @ 365 nm | mdpi.com |

Note: This table provides a generalized summary based on findings from the cited research.

Polymeric and Fluorinated Photoinitiators for Enhanced Performance and Reduced Migration

A significant challenge in photopolymerization is the potential for small-molecule photoinitiators to migrate out of the cured polymer. This can be a major issue in applications such as food packaging and biomedical materials. To address this, polymeric photoinitiators have been developed. By attaching the photoinitiator moiety, like benzophenone, to a polymer backbone, its molecular weight is significantly increased, which greatly reduces its mobility and migration potential. nih.govtrea.com Various polymeric photoinitiators have been created, including those with benzophenone, thioxanthone, and acylphosphine oxide functionalities. google.com

Fluorinated photoinitiators represent another important advancement, particularly for overcoming oxygen inhibition in UV curing processes performed in the open air. paintsandcoatingsexpert.com Oxygen can quench the excited state of the photoinitiator or react with the initiating radicals, slowing down or preventing polymerization at the surface. paintsandcoatingsexpert.com Fluorinated photoinitiators, due to the low surface energy of fluoroalkyl groups, tend to migrate to the surface of the liquid formulation. paintsandcoatingsexpert.comresearchgate.net This creates a high concentration of the photoinitiator at the air-liquid interface, which effectively counteracts oxygen inhibition and accelerates the surface cure. paintsandcoatingsexpert.comresearchgate.net This surface migration also leads to the formation of fluorine-rich surfaces, which can impart desirable properties like hydrophobicity to the final coating. paintsandcoatingsexpert.comemerald.com The presence of the fluorine atom in 5-Fluoro-2-methylbenzophenone suggests its potential utility in such systems.

Mechanism of Photoinitiation in Free Radical Photopolymerization Systems

5-Fluoro-2-methylbenzophenone, like its parent compound benzophenone, functions as a Type II photoinitiator. polymerinnovationblog.com This class of initiators requires a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate free radicals. polymerinnovationblog.commdpi.com The mechanism proceeds through several steps:

Light Absorption: The benzophenone molecule absorbs a photon of UV light, which promotes an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*), resulting in an excited singlet state. mdpi.com

Intersystem Crossing: This highly unstable singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state. acs.org

Hydrogen Abstraction: The excited triplet state of the benzophenone is a diradical and is highly reactive. It abstracts a hydrogen atom from the co-initiator (e.g., an amine). polymerinnovationblog.comacs.org

Radical Formation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the benzophenone and a radical derived from the co-initiator (e.g., an α-amino radical). acs.orgvot.pl

Typically, the radical generated from the co-initiator is the primary species that initiates the polymerization of monomers, such as acrylates. acs.org Because this initiation mechanism relies on a bimolecular reaction between the photoinitiator and the co-initiator, the curing rates for Type II systems are generally slower than for Type I systems, which generate radicals through a unimolecular cleavage. acs.org

Performance Evaluation in Photocurable Coatings and Inks

The performance of photoinitiators is critical in the formulation of UV-curable coatings and inks, which are valued for their high curing speed, low energy consumption, and solvent-free nature. paintsandcoatingsexpert.comtetrawill.com Benzophenone and its derivatives are widely used in these applications. tetrawill.comanhuiderun.com The efficiency of a photoinitiator is evaluated based on factors such as the rate of polymerization and the final conversion of the monomers into a cross-linked polymer network. kent.ac.uk

Fluorinated additives and photoinitiators have been shown to significantly enhance the performance of UV-curable coatings. The addition of fluorinated monomers can modify the surface properties of the cured films, such as increasing hydrophobicity, even at very low concentrations. emerald.com Fluorinated photoinitiators, as previously mentioned, are particularly effective at overcoming oxygen inhibition, leading to a more complete cure at the surface. paintsandcoatingsexpert.com For example, studies on fluorinated acrylic coatings applied to plastic substrates like polyethylene (B3416737) and polypropylene (B1209903) found that using benzophenone as the photoinitiator could achieve good adhesion. researchgate.net This was attributed to the benzophenone abstracting hydrogen from the substrate, creating radicals on the polymer surface that could then initiate grafting and form a chemical bond with the coating. researchgate.net This demonstrates the dual functionality of benzophenone derivatives in not only curing the coating but also promoting adhesion to certain substrates.

Table 2: Influence of Fluorination on UV Curing Performance

| Feature | System without Fluorination | System with Fluorinated Photoinitiator | Key Outcome | Reference |

|---|---|---|---|---|

| Oxygen Inhibition | Significant at the surface, leading to tackiness or incomplete cure. | Reduced due to initiator migration to the surface. | Faster, more complete surface cure. | paintsandcoatingsexpert.comresearchgate.net |

| Final Double Bond Conversion | Lower, especially at the surface. | Higher final conversion achieved. | Improved overall cure efficiency. | paintsandcoatingsexpert.com |

| Surface Properties | Dependent on the bulk formulation. | Can create a low-energy, hydrophobic surface. | Permanent modification of surface properties. | emerald.com |

| Adhesion to Polyolefins | Adhesion may be poor. | Can promote chemical bonding via H-abstraction from the substrate. | Improved adhesion of the coating. | researchgate.net |

Note: This table summarizes general trends observed in the cited literature.

Advanced Material Development Based on Benzophenone Photoreactivity

The photoreactivity of the benzophenone moiety extends beyond initiating polymerization in bulk liquids. Its ability to form covalent bonds with C-H containing substrates upon UV irradiation is a powerful tool for developing advanced materials, particularly through surface modification. mdpi.com

Surface Modification and Functionalization Strategies using Photochemistry

Photochemical surface modification using benzophenone derivatives is a versatile strategy to impart new functionalities to a material's surface without altering its bulk properties. researchgate.nettu-darmstadt.de The mechanism relies on the UV-activated benzophenone group abstracting a hydrogen atom from a C-H bond on a substrate surface, creating a radical on the surface. mdpi.com The resulting benzophenone ketyl radical and the surface radical then combine, forming a stable, covalent C-C bond. mdpi.com

This technique has been used to:

Graft polymers onto surfaces: Polymers containing benzophenone groups can be used to create stable, covalently attached polymer layers on various substrates. This has been used to create hydrophilic surfaces that can completely inhibit protein adsorption and cell adhesion, which is valuable for biomedical materials. acs.org

Create patterned surfaces: By using photomasks, the UV irradiation can be confined to specific areas, allowing for the creation of chemically patterned surfaces with regions of different properties (e.g., hydrophilic vs. hydrophobic). researchgate.net

Improve wet strength of materials: Benzophenone has been chemically grafted onto cellulose (B213188) nanofibrils (CNF). Upon UV curing, the benzophenone groups cross-link the fibrils, leading to films with significantly improved water resistance. rsc.org

This surface functionalization strategy is highly efficient and can be applied to almost any polymer or material that possesses C-H bonds. researchgate.net

Curing Kinetics and Material Properties Enhancement through Benzophenone Derivatives

Benzophenone and its derivatives are extensively utilized as Type II photoinitiators in the UV curing of inks, coatings, and adhesives. scispace.com Upon exposure to UV radiation, the benzophenone molecule is excited from its ground state to a singlet excited state, which then rapidly undergoes intersystem crossing to a more stable triplet state. researchgate.netchemrxiv.org This triplet state is capable of abstracting a hydrogen atom from a hydrogen donor, often an amine co-initiator, to generate free radicals that initiate the polymerization of monomers and oligomers, such as acrylates. scispace.comchemrxiv.orgresearchgate.net

The incorporation of benzophenone derivatives can lead to an enhancement of the mechanical properties of the resulting polymer. For instance, studies on high vinyl styrene-butadiene-styrene block copolymers have demonstrated that the use of a benzophenone photoinitiator can improve both tensile strength and modulus upon UV treatment. mdpi.com Similarly, employing benzophenone-functionalized dipeptides as supramolecular photoinitiators can increase the Young's modulus of polymerized acrylate (B77674) monomers by up to two orders of magnitude, resulting in mechanically robust structures. chemrxiv.orgacs.orgacs.org The degree of cross-linking induced by the photoinitiator is a key factor in determining these enhanced material properties. mdpi.com

The table below summarizes research findings on the impact of benzophenone derivatives on curing kinetics and material properties.

| Research Focus | Benzophenone Derivative Studied | Key Findings |

| Photocross-linking Kinetics | Benzophenone containing zwitterionic copolymers | The polarity of the polymer matrix affects the photocross-linking reactivity of the benzophenone moiety. nih.gov |

| Free Radical Photopolymerization | Novel visible-light absorbing benzophenone derivatives | The number and position of ketone units and electron-donating groups influence the photopolymerization rate and conversion efficiency. mdpi.comnih.gov |

| Mechanical Property Enhancement | 4,4'-dihydroxybenzophenone | Improved tensile strength and modulus of high vinyl styrene-butadiene-styrene block copolymer after UV exposure. mdpi.com |

| Spatially-Resolved Polymerization | Benzophenone-functionalized dipeptides | Formation of supramolecular gel structures that act as templates, leading to a significant increase in the Young's modulus of the polymerized material. acs.orgacs.org |

Exploration of Biological Interactions and Molecular Target Identification Methodologies

Investigation of Cellular Interactions at the Molecular Level (e.g., In Vitro Cytotoxicity Mechanisms on Cell Lines)

For instance, a novel series of benzophenone (B1666685) derivatives, including (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone (compound 6 ), was evaluated for hepatotoxicity on the HepG2 cell line. This particular fluorinated benzophenone derivative was found to be safe in terms of hepatotoxicity at the tested concentrations, suggesting that the benzophenone scaffold with a fluoro-substitution may not inherently lead to significant cell toxicity mdpi.com.

In another study, a series of 3-fluoro-4-hydroxy-benzophenone analogues were synthesized and evaluated for their potential as agents against Alzheimer's disease. One of these derivatives, compound 12 , was reported to be "completely devoid of toxic effects" in the assays conducted researchgate.netnih.gov. This finding further supports the notion that fluorinated benzophenones can be designed to have minimal cytotoxicity.

Table 1: Cytotoxicity Data for Related Benzophenone Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone | HepG2 | Safe at tested concentrations | mdpi.com |

| 3-fluoro-4-hydroxy-benzophenone analogue (Cmpd 12) | Not specified | Devoid of toxic effects | researchgate.netnih.gov |

| Benzophenone-oxadiazole-pyrazole hybrids | A549, MCF-7 | Potent anti-cancer activity | dntb.gov.ua |

| Mannich bases of 4-Methyl-4'-piperidinomethyl benzophenone | HCT116, MCF-7 | Enhanced cytotoxicity vs. 5-fluorouracil |

This table presents data for compounds structurally related to 5-Fluoro-2-methylbenzophenone to provide context on potential cytotoxic effects.

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding ligand-target recognition and predicting binding affinities.